molecular formula C7H16ClNO B2512713 [cis-3-Aminocyclohexyl]methanol hydrochloride CAS No. 920966-27-4

[cis-3-Aminocyclohexyl]methanol hydrochloride

Cat. No.: B2512713
CAS No.: 920966-27-4
M. Wt: 165.66
InChI Key: BQXNLOACNPXMSG-UOERWJHTSA-N
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Description

[cis-3-Aminocyclohexyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-Aminocyclohexyl]methanol hydrochloride typically involves the hydrogenation of nitrocinnamic acids followed by acetylation and hydrolysis. The process begins with the hydrogenation of nitrocinnamic acids using a nickel catalyst under high pressure and temperature. The resulting product is then acetylated and hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and acetylation. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[cis-3-Aminocyclohexyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

[cis-3-Aminocyclohexyl]methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [cis-3-Aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • [trans-4-Aminocyclohexyl]methanol hydrochloride
  • [cis-4-Aminocyclohexyl]methanol hydrochloride
  • [trans-3-Aminocyclohexyl]methanol hydrochloride

Uniqueness

[cis-3-Aminocyclohexyl]methanol hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration of the amino and hydroxyl groups on the cyclohexane ring provides distinct properties compared to its trans counterparts .

Properties

IUPAC Name

[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXNLOACNPXMSG-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-27-4
Record name rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride
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